molecular formula C7H2BrFN2OS B14053513 7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

Cat. No.: B14053513
M. Wt: 261.07 g/mol
InChI Key: HBROWTWCHDRWRB-UHFFFAOYSA-N
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Description

7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a chemical compound that belongs to the family of benzo[c][1,2,5]thiadiazoles. These compounds are known for their electron-accepting properties and are widely used in various scientific and industrial applications, particularly in the fields of organic electronics and photonics .

Preparation Methods

The synthesis of 7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde typically involves the bromination and fluorination of benzo[c][1,2,5]thiadiazole derivatives. One common method includes the reaction of 5-fluoro-2-nitroaniline with bromine and subsequent cyclization to form the thiadiazole ring. The aldehyde group is then introduced through formylation reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C7H2BrFN2OS

Molecular Weight

261.07 g/mol

IUPAC Name

7-bromo-5-fluoro-2,1,3-benzothiadiazole-4-carbaldehyde

InChI

InChI=1S/C7H2BrFN2OS/c8-4-1-5(9)3(2-12)6-7(4)11-13-10-6/h1-2H

InChI Key

HBROWTWCHDRWRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1F)C=O)Br

Origin of Product

United States

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